molecular formula C26H29N3O6S2 B3932997 1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide

Cat. No.: B3932997
M. Wt: 543.7 g/mol
InChI Key: ZNCVSSZMMPZAST-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide is a complex organic compound with a unique structure that includes benzenesulfonyl groups, a piperazine ring, and a methoxyphenyl group

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S2/c1-35-22-14-12-21(13-15-22)16-17-27-26(30)25-20-28(36(31,32)23-8-4-2-5-9-23)18-19-29(25)37(33,34)24-10-6-3-7-11-24/h2-15,25H,16-20H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCVSSZMMPZAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of piperazine with benzenesulfonyl chloride to form a bis(benzenesulfonyl) derivative. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine to introduce the methoxyphenyl group and form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: Lacks the methoxyphenyl group, making it less complex.

    N-[2-(4-methoxyphenyl)ethyl]piperazine: Does not contain the benzenesulfonyl groups, resulting in different chemical properties.

    1,4-bis(benzenesulfonyl)-N-ethylpiperazine: Similar structure but with an ethyl group instead of the methoxyphenyl group.

Uniqueness

1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide is unique due to the presence of both benzenesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide
Reactant of Route 2
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1,4-bis(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-2-carboxamide

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